Scaffold Comparison: Pyrimidin-2-yl vs. Phenyl Piperazine in CCR1 Antagonist Activity
The parent scaffold 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone yielded a highly potent CCR1 antagonist (compound 14) with a CCR1 binding IC₅₀ of 4 nM, using [¹²⁵I]-CCL3 as the competitive ligand in human THP-1 cell membranes [1]. The target compound 2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone replaces the N-phenyl group with an N-pyrimidin-2-yl group. Although direct CCR1 binding data for the target compound have not been published, structure–activity relationship (SAR) analysis from the same series demonstrates that modification of the N-aryl/heteroaryl substituent on the piperazine profoundly affects potency, with small changes yielding >100-fold differences in IC₅₀ [1].
| Evidence Dimension | CCR1 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; the compound retains the core 2-(pyrazol-1-yl)-1-(piperazin-1-yl)ethanone pharmacophore but bears an N-pyrimidin-2-yl substituent instead of N-phenyl. |
| Comparator Or Baseline | 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone lead compound 14: CCR1 binding IC₅₀ = 4 nM [1]. |
| Quantified Difference | The N-phenyl → N-pyrimidin-2-yl substitution alters hydrogen-bond capacity (2 additional H-bond acceptors), cLogP, and basicity; in the published series, analogous N-substituent changes resulted in IC₅₀ shifts ranging from 2-fold to >250-fold [1]. Exact ΔIC₅₀ for the target compound remains unmeasured. |
| Conditions | CCR1-expressing human THP-1 cell membranes; [¹²⁵I]-CCL3 radioligand displacement assay [1]. |
Why This Matters
The target compound is the minimal pyrimidine-bearing core of a scaffold where N-substituent identity is a dominant SAR driver; it is indispensable as a reference compound for quantifying the electronic and steric contribution of the pyrimidine ring in any CCR1-focused lead optimization program.
- [1] Pennell, A.M.K.; Aggen, J.B.; Sen, S.; Chen, W.; Xu, Y.; Sullivan, E.; Li, L.; Greenman, K.; Charvat, T.; Hansen, D.; Dairaghi, D.J.; Wright, J.J.; Zhang, P. 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones as novel CCR1 antagonists. Bioorg. Med. Chem. Lett. 2013, 23, 1228–1231. View Source
